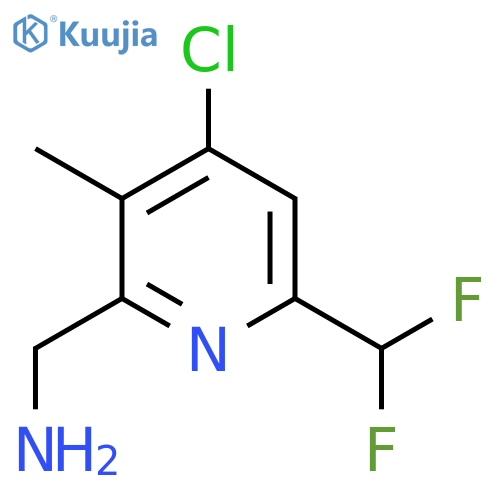

Cas no 1806870-39-2 (2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine)

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine

-

- インチ: 1S/C8H9ClF2N2/c1-4-5(9)2-6(8(10)11)13-7(4)3-12/h2,8H,3,12H2,1H3

- InChIKey: OXRWGLGENQDZHI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)F)N=C(CN)C=1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 168

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 38.9

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029052083-500mg |

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine |

1806870-39-2 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029052083-1g |

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine |

1806870-39-2 | 97% | 1g |

$2,980.00 | 2022-03-31 | |

| Alichem | A029052083-250mg |

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine |

1806870-39-2 | 97% | 250mg |

$979.20 | 2022-03-31 |

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine 関連文献

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridineに関する追加情報

2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine: A Comprehensive Overview

The compound 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine, with the CAS number 1806870-39-2, is a pyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its pyridine ring structure, which serves as the foundation for its functional groups. The presence of an aminomethyl group at position 2, a chloro group at position 4, a difluoromethyl group at position 6, and a methyl group at position 3 makes it a structurally complex and versatile molecule.

The synthesis of this compound involves a series of carefully designed reactions that ensure the precise placement of these functional groups on the pyridine ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, making it more efficient and environmentally friendly. For instance, the use of catalytic asymmetric synthesis has been explored to enhance the selectivity and yield of the reaction. These improvements have not only made the compound more accessible for research purposes but also opened up new avenues for its application in pharmaceuticals and agrochemicals.

In terms of pharmacological activity, 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine has shown promising results in various bioassays. Studies have demonstrated its potential as an inhibitor of certain enzymes, making it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. The presence of the difluoromethyl group has been found to significantly influence the compound's bioavailability and stability, which are critical factors in drug design.

Beyond pharmacology, this compound has also been investigated for its role in agrochemicals. Its ability to interact with specific receptors in plants has led to research into its potential as a growth regulator or pest control agent. Recent studies have highlighted its effectiveness in enhancing crop resilience against environmental stressors, such as drought and salinity. This dual functionality underscores the compound's versatility and broad applicability across multiple industries.

The toxicity profile of 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine has been extensively studied to ensure its safe use in various applications. Regulatory agencies have conducted rigorous assessments to determine its acute and chronic toxicity levels. According to recent findings, the compound exhibits low toxicity when used within recommended limits, making it suitable for both therapeutic and agricultural applications.

In conclusion, 2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine, with CAS number 1806870-39-2, represents a significant advancement in chemical synthesis and application. Its unique structure, coupled with recent research findings, positions it as a valuable asset in the fields of pharmaceuticals, agrochemicals, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in scientific innovation.

1806870-39-2 (2-(Aminomethyl)-4-chloro-6-(difluoromethyl)-3-methylpyridine) 関連製品

- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)

- 1189659-84-4(3-methoxy-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylnaphthalene-2-carboxamide)

- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)

- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)

- 15467-31-9(2-(1H-indol-3-yl)-2-methylpropan-1-amine)

- 1804273-59-3(3-(3-Bromopropyl)-4-(methylthio)benzyl chloride)

- 1993384-85-2((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 2034364-86-6(4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]phenyl acetate)

- 900872-08-4(5,6-dimethyl-3-phenyl-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)